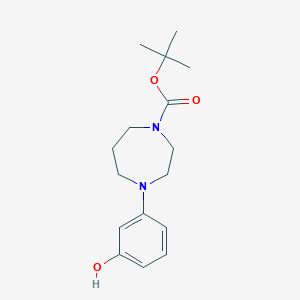

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a tert-butyl ester group and a hydroxyphenyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide and the diazepane intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The diazepane ring can undergo reduction to form corresponding amines.

Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Tert-butyl 4-(4-hydroxyphenyl)-1,4-diazepane-1-carboxylate: Similar structure but with a different position of the hydroxy group.

Tert-butyl 4-(3-methoxyphenyl)-1,4-diazepane-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness:

Hydroxy Group Position: The position of the hydroxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Functional Groups:

This detailed article covers the essential aspects of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate, including its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate, also referred to as M4, is a compound of interest due to its potential neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic use.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.38 g/mol

- CAS Number : 112275-50-0

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathology of Alzheimer's disease (AD) due to their roles in amyloid-beta (Aβ) peptide aggregation and cholinergic neurotransmission disruption.

- β-Secretase Inhibition : M4 exhibits an IC₅₀ value of 15.4 nM, indicating strong inhibitory activity against β-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) into Aβ peptides.

- Acetylcholinesterase Inhibition : The compound also shows a Ki value of 0.17 μM against acetylcholinesterase, suggesting significant potential for enhancing cholinergic signaling by preventing the breakdown of acetylcholine.

Protective Effects Against Aβ Toxicity

In vitro studies have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. When astrocytes were exposed to Aβ₁₄₂, cell viability dropped significantly; however, co-treatment with M4 led to a notable recovery in cell viability:

- Cell Viability Results :

- Aβ₁₄₂ alone: 43.78 ± 7.17%

- Aβ₁₄₂ + M4: 62.98 ± 4.92%

- Control (no treatment): 100%

This suggests that M4 may mitigate oxidative stress and inflammation caused by Aβ aggregation.

Cytokine Modulation

M4 treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ₁₄₂. This modulation is crucial as elevated cytokines are associated with neuroinflammation in AD.

In Vivo Studies

In vivo studies using scopolamine-induced models demonstrated that while M4 has some protective effects on oxidative stress markers (e.g., malondialdehyde levels), it did not show statistically significant differences compared to established treatments like galantamine:

| Treatment | Malondialdehyde Levels (MDA) | Glutathione (GSH) Levels |

|---|---|---|

| Control | Low | High |

| Scopolamine + M4 | Moderate | Moderate |

| Scopolamine + Galantamine | Low | High |

These findings indicate that while M4 has potential, its bioavailability and efficacy may require further enhancement for effective therapeutic use.

Case Studies and Research Findings

Several studies have explored the effects of M4:

- Neuroprotective Effects : Research indicated that M4 could reduce neuronal death induced by Aβ toxicity through mechanisms involving reduced oxidative stress and inflammation.

- Comparative Efficacy : In comparative studies with galantamine, M4 showed promise but lacked the robust effects seen with more established drugs, suggesting a need for further optimization.

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERCJJDCUXJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594693 |

Source

|

| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-68-9 |

Source

|

| Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.